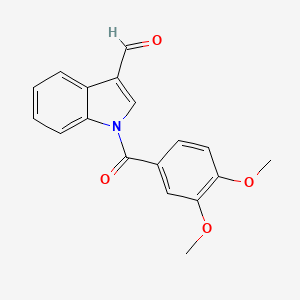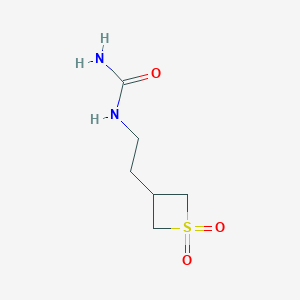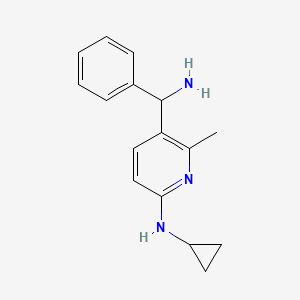
N-Allyl-2-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-2-methylcyclohexan-1-amine: is an organic compound that belongs to the class of allylic amines. This compound is characterized by the presence of an allyl group attached to a cyclohexane ring substituted with a methyl group at the second position and an amine group at the first position. Allylic amines are known for their versatility in organic synthesis and their presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nickel-Catalyzed Multicomponent Coupling: One of the practical methods for synthesizing allylic amines involves the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides.
Palladium-Catalyzed Allylic Alkylation: Another method involves the palladium-catalyzed asymmetric allylic alkylation of N-allyl imines with glycinates.
Industrial Production Methods: Industrial production of N-Allyl-2-methylcyclohexan-1-amine typically involves scalable catalytic processes that ensure high yield and purity. The use of nickel or palladium catalysts is common due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Allyl-2-methylcyclohexan-1-amine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel.
Major Products:
Oxidation Products: Corresponding N-oxide derivatives.
Reduction Products: Saturated amines.
Substitution Products: Various substituted allylic amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Allyl-2-methylcyclohexan-1-amine is used as a building block in the synthesis of complex organic molecules. Its reactivity at the allylic position makes it valuable for constructing diverse chemical frameworks .
Biology and Medicine: In medicinal chemistry, allylic amines are often found in bioactive compounds, including antifungal agents, antihistamines, and calcium channel blockers. This compound can be used as a precursor in the synthesis of such pharmaceuticals .
Industry: This compound is used in the production of polymers and other materials where the allylic amine functionality is required for specific properties such as adhesion or flexibility .
Mechanism of Action
The mechanism of action of N-Allyl-2-methylcyclohexan-1-amine involves its interaction with various molecular targets through its amine and allylic groups. The allylic amine can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the interacting molecules .
Comparison with Similar Compounds
N-Allylcyclohexanamine: Similar structure but without the methyl substitution.
2-Methylcyclohexanamine: Lacks the allyl group.
N-Allyl-2-methylcyclopentanamine: Similar but with a cyclopentane ring instead of cyclohexane.
Uniqueness: N-Allyl-2-methylcyclohexan-1-amine is unique due to the combination of the allyl group and the methyl substitution on the cyclohexane ring. This specific structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-methyl-N-prop-2-enylcyclohexan-1-amine |
InChI |
InChI=1S/C10H19N/c1-3-8-11-10-7-5-4-6-9(10)2/h3,9-11H,1,4-8H2,2H3 |
InChI Key |
XTFGDAVZJJZNEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)






![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)



![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)
